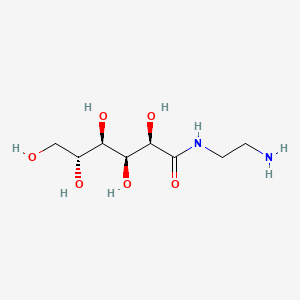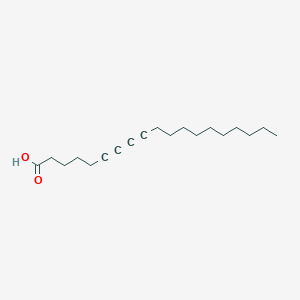
Acide 2,5-diaminotéréphtalique
Vue d'ensemble
Description
2,5-Diaminoterephthalic acid is an organic compound with the formula C8H8N2O4. It serves as a linker for the formation of metal-organic frameworks (MOFs) . These MOFs have applications in impedimetric aptasensing of living cancer cells and laser desorption/ionization mass spectrometry analysis of small molecules .
Synthesis Analysis
- Hofmann Degradation : DTA can be synthesized via the Hofmann degradation of pyromellitic di-imide, yielding a mixture of 4,6-diaminoisophthalic acid and 2,5-diaminoterephthalic acid .
- Electrochemical Synthesis : Recent research has explored electrochemical synthesis methods for DTA, which offer potential cost savings compared to conventional hydrothermal and solvothermal methods .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Liaison des structures métallo-organiques (MOF)
L'acide 2,5-diaminotéréphtalique est largement utilisé comme liaison dans la formation de structures métallo-organiques (MOF). Les MOF sont des composés constitués d'ions métalliques ou de clusters coordonnés à des ligands organiques pour former des structures uni-, bi- ou tridimensionnelles. Ils ont une variété d'applications en raison de leur surface élevée, y compris le stockage de gaz, la séparation et la catalyse .
Synthèse des polyamides
Ce composé sert de monomère dans la synthèse de nouveaux polyamides aromatiques à haute résistance et à haut module, connus sous le nom de Poly (acide 2,5-diamino-terephthalic) (PATA). Ces polyamides sont conçus pour leurs propriétés mécaniques et pourraient être utilisés dans diverses applications industrielles .
Synthèse électrochimique
L'this compound est également impliqué dans la synthèse électrochimique des MOF. Cette méthode est une alternative à l'approche solvothermique conventionnelle et peut conduire à des propriétés différentes dans les MOF résultants .
Mécanisme D'action
Target of Action
The primary target of 2,5-Diaminoterephthalic acid is the formation of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .
Mode of Action
2,5-Diaminoterephthalic acid acts as a linker in the formation of MOFs . The compound’s two amine groups and two carboxyl groups can coordinate with metal ions, allowing it to bridge metal centers and form a framework .
Biochemical Pathways
The specific biochemical pathways affected by 2,5-Diaminoterephthalic acid depend on the nature of the MOFs formed and their applications. For instance, MOFs can be used for impedimetric aptasensing of living cancer cells and for laser desorption/ionization mass spectrometry analysis of small molecules .
Result of Action
The molecular and cellular effects of 2,5-Diaminoterephthalic acid are primarily related to its role in the formation of MOFs . The resulting MOFs can have various effects depending on their structure and application, such as gas storage, separation, and catalysis .
Analyse Biochimique
Biochemical Properties
2,5-Diaminoterephthalic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to have high salt adsorption properties and low detection limits for certain analytes . Additionally, 2,5-Diaminoterephthalic acid exhibits photocatalytic activity, making it useful in the treatment of cancer . The compound reacts with nitro groups on nucleophilic attack to form carcinogenic nitrosamine .
Cellular Effects
2,5-Diaminoterephthalic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s photocatalytic activity can induce oxidative stress in cancer cells, leading to apoptosis . Furthermore, 2,5-Diaminoterephthalic acid’s interaction with nitro groups can result in the formation of carcinogenic nitrosamine, which may impact cellular function .
Molecular Mechanism
The molecular mechanism of 2,5-Diaminoterephthalic acid involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form metal-organic frameworks (MOFs) allows it to act as a linker, facilitating the formation of stable structures . Additionally, 2,5-Diaminoterephthalic acid’s reaction with nitro groups leads to the formation of carcinogenic nitrosamine, which can alter gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Diaminoterephthalic acid can change over time. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that 2,5-Diaminoterephthalic acid is stable under certain conditions, but its photocatalytic activity may lead to degradation over time . Long-term exposure to the compound can result in oxidative stress and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2,5-Diaminoterephthalic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as photocatalytic activity and cancer treatment . At high doses, 2,5-Diaminoterephthalic acid can lead to toxic or adverse effects, including the formation of carcinogenic nitrosamine . Threshold effects and toxicity levels should be carefully monitored in animal studies to determine the safe and effective dosage range.
Metabolic Pathways
2,5-Diaminoterephthalic acid is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound’s ability to form metal-organic frameworks (MOFs) allows it to participate in biochemical reactions that require stable structures . Additionally, 2,5-Diaminoterephthalic acid’s reaction with nitro groups can impact metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2,5-Diaminoterephthalic acid within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s ability to form metal-organic frameworks (MOFs) facilitates its transport and localization within specific cellular compartments . Additionally, 2,5-Diaminoterephthalic acid’s interaction with nitro groups can affect its accumulation and distribution within cells .
Subcellular Localization
The subcellular localization of 2,5-Diaminoterephthalic acid is determined by its targeting signals and post-translational modifications. The compound’s ability to form metal-organic frameworks (MOFs) allows it to be directed to specific compartments or organelles within the cell . Additionally, 2,5-Diaminoterephthalic acid’s interaction with nitro groups can influence its activity and function within different subcellular locations .
Propriétés
IUPAC Name |
2,5-diaminoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,9-10H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOZZYWDYUOMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355701 | |
| Record name | 2,5-diaminoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945-30-2 | |
| Record name | 2,5-diaminoterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 945-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Azaspiro[4.5]decan-9-one](/img/structure/B1630275.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4-hydroxy-3',5'-bis(trifluoromethyl)-](/img/structure/B1630277.png)
![9-Chloro-1H-benzo[F]indole-2,3-dione](/img/structure/B1630279.png)








